Ketoconazole is an imidazole antifungal agent used in the prevention and treatment of a variety of fungal infections. It functions by preventing the synthesis of ergosterol, the fungal equivalent of cholesterol, thereby increasing membrane fluidity and preventing growth of the fungus. Ketoconazole was first approved in an oral formulation for systemic use by the FDA in 1981. At this time it was considered a significant improvement over previous antifungals, [miconazole] and [clotrimazole], due to its broad spectrum and good absorption. However, it was discovered that ketoconazole produces frequent gastrointestinal side effects and dose-related hepatitis. These effects combined with waning efficacy led to its eventual replacement by triazole agents, [fluconazole], [itraconazole], [voriconazole], and [posaconazole]. Ketoconazole and its predecessor [clotrimazole] continue to be used in topical formulations.
Ketoconazole is an Azole Antifungal. The mechanism of action of ketoconazole is as a Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor, and P-Glycoprotein Inhibitor.
Ketoconazole is an imidazole fungicidal agent with a very broad spectrum of activity against many fungal species that is used for treatment of superficial and systemic fungal infections. Ketoconazole is a well documented cause of clinically apparent acute drug induced liver injury and is no longer recommended as a first line antifungal agent.
Nizoral has been reported in Streptomyces hygroscopicus with data available.
Ketoconazole is a synthetic derivative of phenylpiperazine with broad antifungal properties and potential antineoplastic activity. Ketoconazole inhibits sterol 14-a-dimethylase, a microsomal cytochrome P450-dependent enzyme, thereby disrupting synthesis of ergosterol, an important component of the fungal cell wall. (NCI04)
LEVOKETOCONAZOLE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and has 3 approved and 2 investigational indications. This drug has a black box warning from the FDA.
Ketoconazole is only found in individuals that have used or taken this drug. It is a broad spectrum antifungal agent used for long periods at high doses, especially in immunosuppressed patients. [PubChem]Ketoconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This results in inhibition of ergosterol synthesis and increased fungal cellular permeability. Other mechanisms may involve the inhibition of endogenous respiration, interaction with membrane phospholipids, inhibition of yeast transformation to mycelial forms, inhibition of purine uptake, and impairment of triglyceride and/or phospholipid biosynthesis. Ketoconazole can also inhibit the synthesis of thromboxane and sterols such as aldosterone, cortisol, and testosterone.
Broad spectrum antifungal agent used for long periods at high doses, especially in immunosuppressed patients.
Ketoconazole
CAS No.: 65277-42-1
Cat. No.: VC0531707
Molecular Formula: C26H28Cl2N4O4
Molecular Weight: 531.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65277-42-1 |
|---|---|
| Molecular Formula | C26H28Cl2N4O4 |
| Molecular Weight | 531.4 g/mol |
| IUPAC Name | 1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 |
| Standard InChI Key | XMAYWYJOQHXEEK-ZEQKJWHPSA-N |
| Isomeric SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
| Appearance | White to off-white crystalline powder. |
| Colorform | Crystals from 4-methylpentanone |
| Melting Point | 146 °C 148-152Â °C |
Introduction
Chemical Structure and Physicochemical Properties
Ketoconazole (C₂₆H₂₈Cl₂N₄O₄) is a white crystalline powder with a molecular weight of 531.43 g/mol . Its structure features a dichlorophenyl group linked to an imidazole ring via a dioxolane bridge, conferring both lipophilic and weak basic properties . The compound is practically insoluble in water but freely soluble in dichlorloromethane and sparingly soluble in ethanol (~750 g/L) . This solubility profile underpins its formulation challenges, necessitating acidic environments for optimal oral absorption .
Mechanism of Action
Antifungal Activity
Ketoconazole inhibits fungal cytochrome P450 14α-demethylase (CYP51), blocking the conversion of lanosterol to ergosterol . Depletion of ergosterol disrupts membrane integrity, causing intracellular content leakage and growth arrest . Comparative studies show broader antifungal coverage than early azoles (e.g., clotrimazole), with minimum inhibitory concentrations (MICs) of 0.1–1 μg/mL against Candida albicans and Malassezia spp. .
Endocrine Effects
At higher doses (>400 mg/day), ketoconazole inhibits human CYP17A1 and CYP11B1, reducing cortisol synthesis by 50–70% within 48 hours . This adrenal suppression mechanism forms the basis for its off-label use in Cushing’s syndrome, though with significant interpatient variability in dose response .
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability peaks at 75% under fasting acidic conditions (pH <3), decreasing to <30% with proton-pump inhibitors . Peak plasma concentrations (Cₘₐₓ) of 3–5 μg/mL occur 1–2 hours post-dose, with 99% plasma protein binding (84% albumin, 15% erythrocytes) . Tissue penetration varies widely: vaginal concentrations reach 2.4 μg/g (40% plasma levels), while CSF penetration is negligible .
Metabolism and Excretion
Hepatic metabolism via CYP3A4 produces over 15 metabolites, primarily M2 (imidazole oxidation product) and M14 (N-deacetylated derivative) . Renal excretion accounts for <5% of clearance, with a terminal half-life of 8 hours . Dose adjustments are unnecessary in renal impairment but contraindicated in hepatic dysfunction .
Table 1: Key Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 75% (fasted) | |
| Protein Binding | 99% | |
| Vd (L/kg) | 0.36 | |
| Half-life (hr) | 8 | |
| CYP Involvement | 3A4 (primary), 2D6 (minor) |
Therapeutic Applications
Cutaneous Leishmaniasis
A 6-week course of 200 mg BID achieves 96% cure rates when combined with zinc sulfate, versus 50% monotherapy efficacy . Hepatotoxicity occurs in 3.9% of patients, resolving post-discontinuation .
Dermatophytoses
In 900 patients with tinea corporis/capitis, 6-week ketoconazole regimens produced complete clearance in 89% (95% CI 86–92) . Comparatively, newer triazoles (e.g., itraconazole) show 5–10% superior efficacy but higher cost .
Pityriasis Versicolor
Topical 2% ketoconazole shampoo applied daily for 3 days achieves 89% mycological cure versus 71% with selenium sulfide . Relapse rates at 6 months: 12% (ketoconazole) vs. 34% (placebo) .
Cushing’s Syndrome
The EMA-approved protocol (Ketoconazole HRA®) initiates at 200 mg TID, titrated to normalize urinary free cortisol . In 51 patients, median time to biochemical control: 14 days (range 7–28), with 23% requiring dose reduction for adrenal insufficiency .
| Event | Incidence (Oral) | Incidence (Topical) | Source |
|---|---|---|---|
| Hepatotoxicity | 3.9–7.4% | 0% | |
| GI Distress | 29–50% | <2% | |
| Adrenal Insufficiency | 18% | N/A | |
| Contact Dermatitis | N/A | 4–8% |
Drug Interactions and Contraindications
CYP3A4 Interactions
Ketoconazole’s potent CYP3A4 inhibition (Ki = 0.003 μM) increases exposure to:
-
Immunosuppressants: Tacrolimus Cₘₐₓ ↑ 400%
Concomitant use with CYP3A4 substrates requires dose reduction or avoidance .
Acid-Reducing Agents
Proton pump inhibitors reduce ketoconazole absorption by 60–75%. Dosing ≥2 hours before acid suppressants mitigates this interaction .
Topical Formulations
Shampoo (2%)
Twice-weekly application achieves:
Cream (2%)
In seborrheic dermatitis, BID application for 4 weeks yields:
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